molecular formula C8H4N2O2 B094882 1,4-Phenylene diisocyanate CAS No. 104-49-4

1,4-Phenylene diisocyanate

Cat. No. B094882
CAS RN: 104-49-4
M. Wt: 160.13 g/mol
InChI Key: ALQLPWJFHRMHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Phenylene diisocyanate (PDI) is a chemical compound that serves as a significant intermediate in the production of polyurethanes and other polymers. It is characterized by the presence of two isocyanate groups attached to a benzene ring at the 1 and 4 positions. This compound is of interest due to its role in the formation of self-assembled monolayers and its potential applications in the synthesis of coordination frameworks and liquid crystalline polyurethanes .

Synthesis Analysis

The synthesis of PDI-related compounds has been explored in various studies. For instance, polyurethanes have been synthesized using derivatives of PDI, such as 4,4'-[1,4-phenylenebis(methylidynenitrilo)]diphenylethanol, with different diisocyanates to investigate their thermal properties . Additionally, phenylene-disiloxane polymers have been obtained from catalytic cross-dehydrocoupling polymerization of bis(dimethylsilyl)benzene isomers, which are structurally related to PDI .

Molecular Structure Analysis

The molecular structure of PDI and its derivatives has been a subject of research to understand their properties and potential applications. The PDI dimer, for example, has been studied for its gas-phase properties, revealing that its structure is influenced by dispersion and electrostatic interactions. The predicted lowest-energy gas-phase configuration for the PDI dimer is a rotated-parallel structure with staggered isocyanide ligands .

Chemical Reactions Analysis

PDI participates in various chemical reactions due to its reactive isocyanate groups. In the context of metal-organic frameworks, PDI derivatives have been used as building blocks to form coordination frameworks with lanthanides, resulting in new compounds with different structure types and crystallization fields . Moreover, the reactivity of PDI on metal surfaces has been investigated, providing insights into the formation of self-assembled monolayers .

Physical and Chemical Properties Analysis

The physical and chemical properties of PDI and its derivatives are crucial for their application in materials science. For instance, the adsorption structures and electronic properties of PDI on the Au(111) surface have been studied, showing that PDI molecules can form ordered, one-dimensional molecular chains upon annealing, which significantly affects the work function of the surface . The thermal properties of polyurethanes based on PDI derivatives have also been characterized, revealing their liquid crystalline states and melting points . Additionally, the acoustic properties and solubility parameters of novel polyurethanes derived from PDI have been calculated, indicating the presence of semicrystalline and amorphous domains within the polymers .

Scientific Research Applications

  • Surface-Confined Reactions : 1,4-Phenylene diisocyanate is used in surface-confined reactions with aliphatic diamines to form oligourea species and extended ordered assemblies, which are stabilized by intermolecular H-bonding interactions (Greenwood, Früchtl, & Baddeley, 2013).

  • Polymer Blend Compatibility : It acts as a compatibilizing agent in polymer blends, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and poly(lactic acid), enhancing their mechanical performance and polymer blend compatibility without affecting thermal stability (González-Ausejo et al., 2017).

  • Electronic Transport : Research on 1,4-Phenylene diisocyanide–metal junctions reveals that it plays a role in electronic transport, with properties like non-Ohmic thermionic emission being dominant in certain setups (Chen et al., 1999).

  • Influence on Polyurethane Morphology : Studies on segmented polyurethanes show that 1,4-Phenylene diisocyanate influences the morphology and phase separation of polyurethanes, impacting their kinetics and degree of hard segment phase separation (Yilgor et al., 2006).

  • Adsorption Characteristics : The adsorption characteristics of 1,4-Phenylene diisocyanide on gold surfaces have been studied, showing its potential for forming conductive linkages between gold nanoparticles (Kim et al., 2003).

  • Nanofiltration Membrane Development : It's used in the fabrication of thin-film composite membranes based on polyurea for extreme pH nanofiltration, showing improved permeation and separation properties (Yang et al., 2021).

Safety And Hazards

1,4-Phenylene diisocyanate is very toxic by ingestion and inhalation . It causes skin irritation and may cause an allergic skin reaction . It also causes sensitization of the skin and lungs . When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen cyanide gas .

Future Directions

1,4-Phenylene diisocyanate has been used to synthesize high-efficiency red emission carbon dots for trichromatic white and red LEDs . It is also used as an advanced curing agent/chain extenders for polyurethane (PU) thermoplastic elastomers . The application of 1,4-Phenylene diisocyanate keeps expanding, including O-rings, hydraulic seals, coupling stars, and screen printing squeegee blades .

properties

IUPAC Name

1,4-diisocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLPWJFHRMHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025883
Record name 1,4-Diisocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,4-diisocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

500 °F at 760 mmHg (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 210 °F (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.17 at 212 °F (NTP, 1992) - Denser than water; will sink
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

less than 0.006 mmHg at 68 °F (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1,4-Phenylene diisocyanate

CAS RN

104-49-4
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Phenylene diisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diisocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenylene diisocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-diisocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diisocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylene diisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIISOCYANATOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKE64XZR2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

201 °F (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

Examples of suitable monomers of the polyisocyanates include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4'-diisocyanato-dicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4-and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4'-and/or -4,4'diphenylmethane diisocyanate, 1,3-and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4'-and/or -4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4',4"-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods II

Procedure details

Examples of suitable polyisocyanates as such or employed to make other polyisocyanates adducts or prepolymers include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4′-diisocyanatodicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4- and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′diphenylmethane diisocyanate, 1,3- and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4′- and/or -4,4′-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4′4″-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods III

Procedure details

A 9 oz. Fisher Porter bottle was charged with p-phenylenediamine (2.16 g, 20 mmol), N-cyclohexyl-N',N',N",N"-tetraethyl guanidine (10.12 g, 40 mmol), triethylamine (8.4 mL, 60 mmol) and 100 mL CH2Cl2 and then pressurized to 80 psi with CO2. An exothermic reaction occurred upon addition of the CO2 and after stirring for 30 min. at room temperature the solution was cooled to 0° C. in an ice bath. Phosphorous oxychloride (3.7 mL, 40 mmol) was added rapidly to the cold solution causing an exothermic reaction and formation of a pale yellow precipitate. Removal of the ice bath and stirring at room temperature for an additional 30 min. followed by the addition of 150 mL of diethyl ether and filtration through celite gave a pale yellow filtrate from which 2.03 g (62%) of pure p-phenylenediisocyanate was isolated by crystallization.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Phenylene diisocyanate
Reactant of Route 2
Reactant of Route 2
1,4-Phenylene diisocyanate
Reactant of Route 3
Reactant of Route 3
1,4-Phenylene diisocyanate
Reactant of Route 4
Reactant of Route 4
1,4-Phenylene diisocyanate
Reactant of Route 5
1,4-Phenylene diisocyanate
Reactant of Route 6
Reactant of Route 6
1,4-Phenylene diisocyanate

Citations

For This Compound
850
Citations
JP Sheth, DB Klinedinst, TW Pechar, GL Wilkes… - …, 2005 - ACS Publications
The time-dependent morphology development in a segmented polyurethane, which was prepared by the reaction of equimolar amounts of 1,4-phenylene diisocyanate (pPDI) and poly(…
Number of citations: 62 pubs.acs.org
W Wang, T Yang, S Li, J Lu, X Zhao, W Fan… - Journal of Power …, 2021 - Elsevier
Lithium-ion batteries (LIBs) with high-nickel ternary material cathode can provide a high specific capacity but are more sensitive to the H 2 O/HF contents and functional additives in the …
Number of citations: 20 www.sciencedirect.com
W Zhang, HR Lee - Surface and interface analysis, 2010 - Wiley Online Library
In this paper, polyethylene glycol (PEG) molecules have been grafted onto the surface of nanometer silica in toluene by using 1,4‐phenylene diisocyanate (PPDI) as a coupling agent, …
A Hashidzume, J Shiota, Y Ueno, T Noda, Y Takashima… - Polymer, 2006 - Elsevier
Acetaldehyde azine (AcAz) underwent ‘crisscross’ addition with two equivalents of phenyl isocyanate to form a one-to-two adduct in a moderate yield (63.0%). Using crisscross addition …
Number of citations: 8 www.sciencedirect.com
M Dardouri, A ben Hadj Amor, F Meganem - Chemical Papers, 2015 - Springer
In the present work, linear polystyrene (PS) was functionalized by a sulfonation reaction providing sulfonated polystyrene (PSS). Then, the PSS polymer chains were cross-linked with …
Number of citations: 6 link.springer.com
A Hashidzume, R Imai, T Sato - Polymer, 2009 - Elsevier
Crisscross addition polymerization of alkyl aldazines (ie, acetaldehyde azine, propionaldehyde azine, and butyraldehyde azine (BuAz)) and 1,4-phenylene diisocyanate (Ph(IC) 2 ) was …
Number of citations: 5 www.sciencedirect.com
JB Lee, T Kato, T Yoshida, T Uryu - Macromolecules, 1993 - ACS Publications
A new series of thermotropic polyurethanes was synthesized by reacting such para-substituted diisocyanate monomers as 2, 5-tolylene diisocyanate (2, 5-TDI) and 1, 4-phenylene …
Number of citations: 68 pubs.acs.org
Z Han, K Wang, F Du, Z Yin, Z Xie… - Journal of Materials …, 2018 - pubs.rsc.org
Recently, carbon dots have emerged as novel luminous materials due to their excellent luminous performance. However, it is still challenging to obtain high quantum yields of red …
Number of citations: 47 pubs.rsc.org
DB Klinedinst, I Yilgör, E Yilgör, M Zhang, GL Wilkes - Polymer, 2012 - Elsevier
Thermoplastic segmented polyurethanes which are based on poly(tetramethylene oxide) (PTMO) soft segment, linear symmetric para-phenylene diisocyanate (pPDI), and chain …
Number of citations: 146 www.sciencedirect.com
M Lee, SC Hong, SW Lee - Polymer Engineering & Science, 2007 - Wiley Online Library
Thermotropic liquid crystalline polyurethanes (LCPUs) were synthesized through the polyaddition reaction of 2,4‐toluene diisocyanate (2,4‐TDI), 4,4′‐diphenylmethane diisocyanate (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.